1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidone core substituted with a 4-chlorophenyl group at the 1-position and a carboxamide at the 3-position. The carboxamide is further functionalized with a sulfonamide-linked ethylamine group bearing a thiophene-2-sulfonyl moiety. This structural arrangement confers unique electronic and steric properties, distinguishing it from related pyrrolidinecarboxamide derivatives.
Properties
Molecular Formula |
C17H18ClN3O4S2 |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-13-3-5-14(6-4-13)21-11-12(10-15(21)22)17(23)19-7-8-20-27(24,25)16-2-1-9-26-16/h1-6,9,12,20H,7-8,10-11H2,(H,19,23) |
InChI Key |
OEVIDZKXVYYIHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Activation of the Carboxylic Acid
-
Reagents :
-
Conditions :
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Solvent : Anhydrous dichloromethane or DMF
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Temperature : 0°C to room temperature
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Reaction Time : 12–18 hours
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Amine Coupling
The activated acid is reacted with 2-[(thiophen-2-ylsulfonyl)amino]ethylamine (1.1 equiv). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥95% purity, with retention time = 12.4 min.
Optimization Challenges and Alternatives
Sulfonylation Yield Improvement
The two-phase system minimizes side reactions (e.g., over-sulfonylation), but yields (~70%) may be enhanced using phase-transfer catalysts like tetrabutylammonium bromide.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophen-2-ylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table highlights key structural differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Position : The target compound’s 4-chlorophenyl group differs from analogs with 3-chlorophenyl (e.g., ) or 4-fluorophenyl (e.g., ) substitutions. Chlorine’s stronger electron-withdrawing effect may enhance binding affinity compared to fluorine .
- Heterocyclic Moieties : The thiophene-2-sulfonyl group in the target compound contrasts with thiadiazole (), pyridine (), or coumarin () substituents. Sulfonamides often improve solubility and metabolic stability compared to simple amides .
- Linker Diversity : The ethylsulfonamide linker in the target compound provides conformational flexibility, unlike rigid coumarin () or direct aryl-pyridine linkages ().
Physicochemical Properties
Limited data are available for direct comparisons, but inferred trends include:
- Molecular Weight : The target compound (estimated ~400 g/mol) is heavier than simpler analogs like (315.75 g/mol) but lighter than bulky derivatives like (485.58 g/mol).
- Solubility : Pyridine-containing analogs (e.g., ) may exhibit better solubility due to basic nitrogen atoms, whereas the target compound’s sulfonamide could improve solubility in polar aprotic solvents .
Hypothetical Pharmacological Implications
While biological data are absent in the evidence, structural features suggest:
- Target Selectivity : The thiophene sulfonamide may confer selectivity for enzymes or receptors with sulfonamide-binding pockets (e.g., carbonic anhydrases).
- Bioavailability : The target compound’s moderate molecular weight and balanced lipophilicity may favor oral absorption compared to high-MW analogs like .
Biological Activity
1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its efficacy against various cell lines and pathogens.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolidine core with a chlorophenyl group and a thiophenesulfonamide moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays were conducted using A549 human lung adenocarcinoma cells to evaluate cytotoxic effects. The findings indicate that the compound exhibits significant cytotoxicity, with a reduction in cell viability observed at concentrations as low as 100 µM.
Case Study: Cytotoxicity Against A549 Cells
In a comparative study, the compound was tested alongside standard chemotherapeutic agents like cisplatin. The results demonstrated that:
- Compound Efficacy : The compound reduced A549 cell viability to approximately 66%, indicating potent anticancer properties.
- Selectivity : Notably, it exhibited lower cytotoxicity towards non-cancerous HSAEC-1 KT cells, suggesting a favorable therapeutic index.
Antimicrobial Activity
The antimicrobial properties of the compound were assessed against multidrug-resistant strains of Staphylococcus aureus and other clinically relevant pathogens. The results indicated promising activity against these resistant strains.
Antimicrobial Testing Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Moderate |
| Klebsiella pneumoniae | 64 µg/mL | Moderate |
| Pseudomonas aeruginosa | 128 µg/mL | Low |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Chlorophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Thiophenesulfonamide Moiety : Contributes to both anticancer and antimicrobial activities through interactions with biological targets.
Research indicates that modifications to these groups can significantly alter activity, emphasizing the importance of SAR studies in drug development.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : The compound’s synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Step 2 : Functionalization of the pyrrolidine ring with the 4-chlorophenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling if aryl halides are involved) .
- Step 3 : Sulfonamide formation by reacting the amine group with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .
- Optimization : Reaction temperature (0–25°C for sulfonylation), solvent selection (THF or DMF for polar intermediates), and purification via column chromatography with gradient elution (hexane/ethyl acetate) are critical .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm the pyrrolidine ring, chlorophenyl group, and sulfonamide connectivity. For example, the thiophene sulfonyl group shows distinct aromatic protons at δ 7.2–7.8 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]<sup>+</sup> ion for C18H17ClN3O4S2).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm<sup>-1</sup> (amide C=O) and ~1350 cm<sup>-1</sup> (sulfonyl S=O) confirm functional groups .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Answer : Contradictions often arise from variations in assay conditions or target selectivity. Strategies include:
- Dose-Response Analysis : Establish EC50/IC50 values across multiple concentrations (e.g., 0.1–100 µM) to confirm potency thresholds .
- Target Profiling : Use kinase or receptor panels to assess off-target effects (e.g., Eurofins’ SelectScreen® platform).
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., human liver microsomes) to rule out pharmacokinetic discrepancies .
- Structural Confirmation : Re-validate compound purity via X-ray crystallography (as done for analogs in ) to exclude batch-to-batch variability.
Q. What in silico strategies are suitable for predicting the compound’s interactions with biological targets?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger’s Glide to model binding to targets (e.g., cyclooxygenase-2 or kinases). The thiophene sulfonyl group may form π-π interactions with aromatic residues .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can assess binding stability (e.g., 100 ns simulations to evaluate RMSD fluctuations) .
- QSAR Modeling : Train models on pyrrolidine carboxamide analogs to predict ADMET properties (e.g., SwissADME or pkCSM) .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors from the sulfonamide) using MOE or Phase .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermogravimetric Analysis (TGA) : Determine thermal stability up to 300°C (decomposition onset ~200°C for similar pyrrolidine derivatives) .
- pH-Solubility Profiling : Measure solubility in buffers (pH 1.2–7.4) using shake-flask methods. The sulfonamide group may enhance solubility at basic pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
